molecular formula C18H21N5OS B2825329 2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 896293-56-4

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2825329
CAS RN: 896293-56-4
M. Wt: 355.46
InChI Key: VSJPLECGGPWIQN-UHFFFAOYSA-N
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Description

The compound “2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and 1,2,4-triazole rings, which are five-membered rings containing nitrogen atoms. The ethyl group attached to the triazole ring and the methylphenylmethyl group attached to the acetamide group would provide additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole and 1,2,4-triazole rings, as well as the sulfanyl and acetamide groups. These functional groups could participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide”:

Antibacterial Activity

This compound has shown significant potential as an antibacterial agent. It has been evaluated for its ability to inhibit bacterial growth, particularly against strains that are resistant to conventional antibiotics. The compound’s structure allows it to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .

Antifungal Properties

In addition to its antibacterial activity, this compound has demonstrated antifungal properties. It can inhibit the growth of various fungal species by interfering with their cell wall synthesis or disrupting their metabolic processes. This makes it a promising candidate for the development of new antifungal medications .

Anticancer Potential

Research has indicated that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell survival and proliferation. This makes it a potential candidate for the development of novel cancer therapies .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase. These enzymes are crucial for the survival and replication of certain pathogens. By inhibiting these enzymes, the compound can effectively reduce the viability of these pathogens, making it a valuable tool in antimicrobial research .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help in predicting the compound’s efficacy and potential side effects by simulating its interaction with proteins at the molecular level. This information is crucial for drug design and development .

Monoclonal Antibody Production

The compound has been found to improve monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures. It enhances cell-specific productivity and increases the intracellular levels of adenosine triphosphate (ATP), which is essential for antibody synthesis. This application is particularly important for the biopharmaceutical industry, where monoclonal antibodies are used in various therapeutic treatments .

Antitubercular Activity

Studies have shown that this compound exhibits antitubercular activity, making it a potential candidate for the treatment of tuberculosis. It targets specific enzymes in Mycobacterium tuberculosis, the bacterium responsible for the disease, thereby inhibiting its growth and replication .

Structural Optimization for Drug Development

The compound’s structure has been optimized to enhance its biological activity and reduce potential side effects. Structural modifications have been made to improve its binding affinity to target proteins and increase its stability in biological systems. This ongoing research is crucial for developing more effective and safer drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-3-16-20-21-18(23(16)22-10-4-5-11-22)25-13-17(24)19-12-15-8-6-14(2)7-9-15/h4-11H,3,12-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJPLECGGPWIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

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